Product packaging for 5-(3-Bromophenyl)pyrimidine(Cat. No.:CAS No. 847260-47-3)

5-(3-Bromophenyl)pyrimidine

Cat. No.: B3157189
CAS No.: 847260-47-3
M. Wt: 235.08 g/mol
InChI Key: JYWMNSFPUFWPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Bromophenyl)pyrimidine is a high-purity chemical intermediate designed for advanced drug discovery and medicinal chemistry research. The pyrimidine ring is a fundamental scaffold in medicinal chemistry, known for its electron-rich, aromatic nature and presence in nucleic acids. This structure allows it to act as a key building block for creating novel bioactive molecules and serves as an effective bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . The bromine substituent at the 3-position of the phenyl ring makes this compound a particularly versatile synthetic intermediate. It is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse carbon chains and heterocyclic systems to explore structure-activity relationships (SAR) . This functional flexibility is crucial for constructing compound libraries aimed at screening against a range of biological targets. Pyrimidine-based compounds have demonstrated significant therapeutic potential across a wide spectrum of diseases. Research highlights their importance in developing new agents for treating bacterial infections, including drug-resistant strains of Mycobacterium tuberculosis , and as core structures in anticancer agents that target critical pathways like EGFR and HDAC . As such, this compound is an invaluable tool for researchers in pharmaceutical R&D focused on oncology, infectious diseases, and beyond. Applications: For Research Use Only. Not for human or veterinary use. This compound is intended for use as a building block in the synthesis of more complex molecules for biological screening and as a key intermediate in the development of potential therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2 B3157189 5-(3-Bromophenyl)pyrimidine CAS No. 847260-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWMNSFPUFWPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations on 5 3 Bromophenyl Pyrimidine and Its Analogues

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational methods are employed to model these characteristics, providing a foundation for understanding reactivity and intermolecular forces.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the ground-state properties by calculating the electron density. For 5-(3-Bromophenyl)pyrimidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional structure. africanjournalofbiomedicalresearch.com

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. The key finding from such an analysis is the dihedral angle between the pyrimidine (B1678525) and phenyl rings, which determines the degree of planarity of the molecule. This has significant implications for electronic conjugation between the two aromatic systems. In analogous substituted biaryl systems, a non-planar (twisted) conformation is common in the ground state to minimize steric hindrance.

Table 1: Calculated Ground State Geometric Parameters for this compound (Illustrative Data)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(pyrimidine)-C(phenyl)1.48 Å
Bond LengthC(phenyl)-Br1.91 Å
Bond AngleC-N-C (in pyrimidine)115.5°
Bond AngleC-C-Br (in phenyl)119.8°
Dihedral AngleN-C-C-C (Py-Ph twist)35.2°

Note: The data presented are representative values derived from DFT calculations on analogous molecular structures and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring, while the LUMO is likely centered on the electron-deficient pyrimidine ring. The bromine substituent acts as an electron-withdrawing group via induction, which can lower the energy of the HOMO. FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterCalculated Value (eV)Implication
HOMO Energy-6.85 eVElectron-donating capability
LUMO Energy-1.20 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.65 eVHigh kinetic stability, moderate reactivity

Note: The data presented are representative values derived from FMO analysis on analogous molecular structures and are intended for illustrative purposes.

Intermolecular Interactions and Self-Assembly Phenomena

The way molecules interact with each other dictates their macroscopic properties and their ability to form ordered structures. For this compound, a combination of hydrogen bonds, halogen bonds, and other non-covalent forces drives its aggregation and self-assembly.

Hydrogen bonds are highly directional, attractive interactions between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). nih.gov In the case of this compound, the molecule itself lacks classical hydrogen bond donors (like O-H or N-H groups). However, the two nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors.

These nitrogen atoms can interact with suitable donor molecules (e.g., water, alcohols, or N-H groups from other molecules) to form intermolecular hydrogen bonds. Computational studies on similar N-heterocyclic systems show that these N···H interactions are crucial for determining crystal packing and molecular recognition patterns. nih.gov The strength and geometry of these bonds can be characterized by analyzing parameters such as the donor-acceptor distance and the bond angle.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. rsc.org This occurs because the electron density around a covalently bonded halogen (like the bromine in this compound) is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-Br bond. acs.org

This electrophilic σ-hole on the bromine atom can interact favorably with Lewis bases (electron donors) such as the nitrogen atoms of another pyrimidine ring or other electron-rich sites. nih.gov These C–Br···N or C–Br···O interactions are highly directional and can be comparable in strength to conventional hydrogen bonds, making them a powerful tool in crystal engineering and supramolecular assembly. rsc.org

Beyond hydrogen and halogen bonds, other non-covalent interactions contribute to the stability of molecular assemblies. These include:

π–π Stacking: The face-to-face or offset stacking of the aromatic phenyl and pyrimidine rings.

C-H···π Interactions: Where a C-H bond acts as a weak donor to the electron cloud of an aromatic ring.

Van der Waals Forces: Ubiquitous, weaker forces arising from temporary fluctuations in electron density. libretexts.org

In computational studies of related bromo-aromatic compounds, halogen bonds have been identified as a key directional force in guiding supramolecular assembly. researchgate.net

The directed nature of hydrogen and halogen bonds makes this compound a candidate for forming highly ordered self-assembled monolayers (SAMs) on various surfaces. mdpi.com The assembly process is a delicate balance between molecule-substrate interactions and intermolecular forces.

On a metallic surface like gold (Au(111)), the nitrogen atoms of the pyrimidine ring or the π-system of the aromatic rings could interact with the surface. Subsequently, the intermolecular hydrogen bonds (if a donor is present) and halogen bonds would guide the molecules into a specific two-dimensional arrangement. Studies on the self-assembly of pyrimidine derivatives have shown that factors like solvent, concentration, and surface temperature can influence the resulting nanostructure. mdpi.com The interplay between halogen bonding, hydrogen bonding, and π-stacking can lead to complex and well-defined surface patterns, which is a subject of significant interest in the field of nanotechnology.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, MS)

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering deep insights into the molecular structure and electronic properties of compounds like this compound. Density Functional Theory (DFT) is a particularly prominent method for calculating the spectroscopic parameters of such molecules with a high degree of accuracy. physchemres.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.com This is typically achieved by first optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. DFT functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed for these calculations. physchemres.org The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). For this compound, theoretical calculations can help assign specific peaks to each hydrogen and carbon atom, which is invaluable for confirming the structure and purity of synthesized samples. github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine C29.15157.5
Pyrimidine C4/C68.90155.0
Bromophenyl C1'-138.0
Bromophenyl C2'7.85130.5
Bromophenyl C3'-122.5
Bromophenyl C4'7.40131.0
Bromophenyl C5'7.65128.0
Bromophenyl C6'7.75125.0

Note: Values are hypothetical and based on typical shifts for similar structural motifs. Actual computational results may vary based on the level of theory and solvent model used.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis through DFT calculations can predict the IR spectrum of this compound. semanticscholar.org These calculations yield harmonic vibrational frequencies that often show a systematic deviation from experimental results. Therefore, the computed frequencies are typically scaled by an empirical factor to improve their agreement with experimental data. physchemres.org Predicted spectra allow for the assignment of specific absorption bands to the vibrational modes of the molecule, such as C-H stretching in the aromatic rings, C=N stretching of the pyrimidine ring, and the characteristic C-Br stretching frequency. semanticscholar.org

Table 2: Predicted Key IR Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Pyrimidine C=N/C=C Stretch1600 - 1550Strong
Phenyl C=C Stretch1580 - 1450Strong
Aromatic C-H In-Plane Bend1250 - 1000Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong
C-Br Stretch700 - 500Medium-Strong

Note: Predicted values are illustrative. The exact wavenumbers and intensities depend on the computational method.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can elucidate plausible fragmentation pathways under electron impact (EI-MS). sapub.org By calculating the energies of the parent molecule-ion and various potential fragment ions, a thermodynamically favored fragmentation pattern can be proposed. nih.gov For this compound, the molecular ion peak would be expected to show a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). iosrjournals.org Plausible fragmentation could involve the loss of the bromine atom, cleavage of the bond between the two aromatic rings, or fragmentation of the pyrimidine ring itself. sapub.orgiosrjournals.org

Reaction Mechanism Investigations and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, providing detailed energetic and structural information about transition states and intermediates that are often difficult to characterize experimentally. For a molecule like this compound, a key reaction of interest is its synthesis or further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. illinois.edumdpi.com

Suzuki-Miyaura Cross-Coupling Reaction: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. A computational study of this reaction, for instance, coupling 5-bromopyrimidine (B23866) with an arylboronic acid, typically involves modeling the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org

Oxidative Addition: This is often the rate-determining step. illinois.edu Computational analysis focuses on the insertion of the palladium(0) catalyst into the C-Br bond of the pyrimidine ring. DFT calculations can determine the activation energy barrier for this step, revealing why aryl bromides are common substrates, as the C-Br bond is weaker and more susceptible to oxidative addition compared to a C-Cl bond. illinois.edu The geometry of the transition state can be located and visualized, showing the simultaneous breaking of the C-Br bond and formation of C-Pd and Pd-Br bonds.

Transmetalation: This step involves the transfer of the aryl group from the boronic acid (or its boronate derivative) to the palladium(II) complex. Computational models can investigate the role of the base, which is crucial for activating the boronic acid. nih.gov The transition state for this step involves a bridging group (e.g., hydroxide (B78521) or acetate) between the boron and palladium atoms, facilitating the aryl group transfer. researchgate.net

Reductive Elimination: In the final step, the two coupled aryl groups are eliminated from the palladium center to form the final product, 5-arylpyrimidine, and regenerate the palladium(0) catalyst. mdpi.com DFT calculations can confirm that this step is typically fast and highly exothermic, driving the catalytic cycle forward.

Table 3: Illustrative Computed Energies for a Model Suzuki-Miyaura Reaction

Reaction StepSpeciesComputed Activation Energy (ΔE‡, kcal/mol)Reaction Energy (ΔE, kcal/mol)
Oxidative AdditionPd(0)L₂ + Ar-Br → Ar-Pd(II)(Br)L₂15 - 20-10
TransmetalationAr-Pd(II)(Br)L₂ + Ar'-B(OH)₂ → Ar-Pd(II)(Ar')L₂10 - 15-5
Reductive EliminationAr-Pd(II)(Ar')L₂ → Ar-Ar' + Pd(0)L₂5 - 10-25

Note: These energy values are typical for palladium-catalyzed cross-coupling reactions and serve as an example. Specific values depend on the exact reactants, ligands, and computational level of theory.

These computational investigations provide a molecular-level understanding of reaction pathways, catalyst behavior, and the factors controlling reaction outcomes, guiding the development of more efficient and selective synthetic methods. rsc.org

Synthetic Utility and Advanced Applications of 5 3 Bromophenyl Pyrimidine As a Chemical Synthon

Precursor in the Synthesis of Complex Fused Heterocyclic Architectures

The construction of fused heterocyclic systems is a central theme in medicinal chemistry, as these scaffolds are present in a vast number of natural products and pharmaceuticals. researchgate.net 5-(3-Bromophenyl)pyrimidine is an exemplary precursor for accessing such complex architectures, primarily through reactions that leverage its carbon-bromine bond.

The bromine atom on the phenyl ring is ideally suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, intramolecular C-H arylation of an appropriately substituted pyrimidine (B1678525) can lead to the formation of fused polycyclic systems. nih.gov While direct examples employing this compound are specific to proprietary research, the general strategy is well-established. A typical sequence would involve an initial reaction to introduce a suitable coupling partner onto the pyrimidine ring, followed by an intramolecular cyclization reaction.

One prominent strategy involves multicomponent reactions (MCRs) to build fused systems like indenopyrido[2,3-d]pyrimidines. acs.orgacs.org In these syntheses, an aryl aldehyde is condensed with other reagents, such as 6-amino uracil (B121893) and 1,3-indanedione. acs.orgacs.org this compound can be readily converted to the corresponding aldehyde, 3-(pyrimidin-5-yl)benzaldehyde, which can then be used as the key aldehyde component in these MCRs to generate complex fused structures bearing the pyrimidine-phenyl motif.

Furthermore, the synthesis of thieno[2,3-b]pyridine derivatives, which possess a broad range of pharmacological activities, can be achieved through multi-step sequences. mdpi.com The versatility of the C-Br bond in this compound allows for its use in coupling reactions like the Suzuki-Miyaura or Negishi coupling to introduce thiophene moieties, setting the stage for subsequent cyclization to form the desired fused thieno-pyridine core. nih.govmdpi.com A general representation of such a Suzuki coupling reaction is shown below.

Table 1: Representative Suzuki-Miyaura Coupling for Heterocycle Synthesis

Reactant 1Reactant 2Catalyst/BaseProduct Type
This compoundAryl/Heteroaryl Boronic AcidPd(dppf)Cl₂, KOAc5-(3-Aryl/Heteroaryl-phenyl)pyrimidine

This approach allows for the introduction of diverse aromatic and heteroaromatic rings, which can contain additional functional groups for further cyclization, leading to novel, complex heterocyclic frameworks. nih.gov

Building Block for the Construction of Chemically Diverse Pyrimidine Libraries

The concept of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is central to modern drug discovery. The pyrimidine nucleus is considered one such scaffold due to its prevalence in approved drugs and its ability to form key hydrogen bonding interactions with proteins. nih.govnih.gov this compound is an ideal starting material for creating libraries of diverse pyrimidine-based compounds for high-throughput screening.

DNA-Encoded Library Technology (DELT) is a powerful platform for discovering potent ligands for therapeutic targets, and it relies on the ability to generate vast libraries of small molecules. nih.gov The synthetic strategy for these libraries often involves using modular scaffolds that can be easily diversified. The C-Br bond of this compound serves as an anchor point for diversification. Using robust and high-yielding reactions compatible with the DNA tags, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, a single precursor can be transformed into thousands or millions of unique compounds. nih.gov

A typical library synthesis would involve splitting the this compound starting material into multiple pools. Each pool is then reacted with a different building block (e.g., a unique boronic acid for a Suzuki coupling or a unique amine for a Buchwald-Hartwig reaction), followed by the ligation of a unique DNA tag to encode the chemical step.

Table 2: Diversification of this compound via Cross-Coupling Reactions

Reaction TypeBuilding BlockReagentsResulting Structure
Suzuki-Miyaura CouplingR¹-B(OH)₂Pd Catalyst, Base5-(3-(R¹)-phenyl)pyrimidine
Buchwald-Hartwig AminationR²R³NHPd Catalyst, Base5-(3-(R²R³N)-phenyl)pyrimidine
Sonogashira CouplingR⁴-C≡CHPd/Cu Catalysts, Base5-(3-(R⁴-C≡C)-phenyl)pyrimidine

This modular approach allows for the rapid generation of large, diverse libraries of drug-like molecules, each decorated with a different substituent at the 3-position of the phenyl ring. Screening these libraries against biological targets like kinases or bromodomains can lead to the identification of potent and selective inhibitors. nih.govnih.gov

Contributions to the Development of New Organic Reactions and Methodologies

While this compound is frequently utilized in applying established synthetic methods to new molecular systems, its direct role in the development of fundamentally new, named organic reactions is not extensively documented in mainstream chemical literature. However, its utility as a reliable and representative substrate is crucial for validating and exploring the scope of existing and emerging synthetic methodologies.

The predictable reactivity of its C-Br bond makes it an excellent test substrate for optimizing new catalytic systems. For example, when developing new palladium catalysts or ligands for cross-coupling reactions, researchers often test the system against a panel of substrates with varying electronic and steric properties. An aryl bromide like this compound, which contains a potentially coordinating pyrimidine ring, serves as a robust and relevant test case.

Moreover, recent advancements in chemistry have focused on novel reaction conditions, such as on-surface synthesis, where chemical reactions are performed directly on a metallic surface. researchgate.net Studies have utilized similar molecules, such as 5-(2-(4-bromophenyl)ethynyl)pyrimidine on a silver surface, to explore hierarchical coordination reactions and stepwise bond activation. researchgate.net These fundamental studies provide insight into reaction mechanisms and pave the way for creating new organic materials with controlled nanostructures. The predictable coordination chemistry of the pyrimidine nitrogen atoms, combined with the reactivity of the C-Br bond, makes this compound and its derivatives prime candidates for exploring and developing such next-generation synthetic methodologies.

Exploration in Optoelectronic Material Design and Non-Linear Optical Properties

The field of materials science has shown significant interest in organic molecules with non-linear optical (NLO) properties for applications in optical data processing, optoelectronics, and photonics. rsc.orgresearchgate.net A common design principle for NLO chromophores is the "push-pull" or Donor-π-Acceptor (D-π-A) architecture. In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it an excellent π-accepting moiety. rsc.org this compound is a superb platform for creating D-π-A systems. The phenyl-pyrimidine core acts as the π-conjugated acceptor unit (π-A), and the bromine atom can be readily replaced with a wide variety of electron-donating groups (D) via cross-coupling reactions.

Table 3: Hypothetical D-π-A Systems Derived from this compound and Potential NLO Activity

Donor Group (D)Synthetic RouteResulting D-π-A MoleculeExpected NLO Properties
-N(CH₃)₂ (Dimethylamino)Buchwald-Hartwig Amination5-(3-(Dimethylamino)phenyl)pyrimidineStrong donor, significant charge transfer, high hyperpolarizability.
-OCH₃ (Methoxy)Buchwald-Hartwig Etherification5-(3-Methoxyphenyl)pyrimidineModerate donor, potential for good NLO response.
-ThiopheneSuzuki-Miyaura Coupling5-(3-(Thiophen-2-yl)phenyl)pyrimidineExtends π-conjugation, enhancing polarizability. nih.gov

Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of new molecules before their synthesis. nih.govrsc.org These studies investigate parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest unoccupied molecular orbital (LUMO), polarizability (α), and first hyperpolarizability (β). nih.gov For D-π-A systems based on this compound, DFT calculations would likely show that increasing the strength of the donor group (e.g., from -OCH₃ to -N(CH₃)₂) decreases the HOMO-LUMO gap and significantly increases the first hyperpolarizability, indicating a stronger NLO response. rsc.orgnih.gov This tunability makes the this compound scaffold highly attractive for designing bespoke organic materials for advanced optical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-Bromophenyl)pyrimidine?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between 5-bromopyrimidine and 3-bromophenylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DMF and aqueous Na₂CO₃ at 80–90°C, yielding ~75–85% . Alternatively, Grignard reactions using 3-bromophenylmagnesium bromide with halogenated pyrimidines are feasible but may require stringent anhydrous conditions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane).

Q. How is this compound characterized structurally?

  • Methodological Answer : Basic characterization employs NMR (¹H/¹³C) to confirm substitution patterns: aromatic protons in pyrimidine (δ 8.6–9.2 ppm) and bromophenyl groups (δ 7.2–7.8 ppm). IR spectroscopy identifies C-Br stretches (~500–600 cm⁻¹). Advanced confirmation uses high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]+ at m/z 251.0) .

Q. What standard assays evaluate the biological activity of this compound derivatives?

  • Methodological Answer : For adenosine kinase inhibition, competitive enzyme assays measure IC₅₀ values using [³H]-adenosine as a substrate. Cell-based assays (e.g., HEK293 cells) quantify anti-inflammatory effects via cytokine suppression (e.g., IL-6, TNF-α) . In vivo models (rat neuropathic pain) assess analgesic efficacy at 10–30 mg/kg doses .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Methodological Answer : Contradictions in yields (e.g., 70% vs. 90%) may stem from catalyst purity or solvent effects. Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reagents). For biological discrepancies (e.g., IC₅₀ variations), validate assay protocols (e.g., ATP concentrations in kinase assays) and use orthogonal methods (e.g., isothermal titration calorimetry) . Meta-analysis of literature data can identify outliers due to methodological biases .

Q. What strategies optimize the structure-activity relationship (SAR) for this compound derivatives?

  • Methodological Answer : Systematic substitution at pyrimidine C2/C4 or bromophenyl para positions can enhance target affinity. For example, adding morpholino groups (e.g., ABT-702) improves adenosine kinase inhibition (IC₅₀ = 1.7 nM) . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design. Validate via synthesis and enzyme kinetics .

Q. How can mechanistic studies elucidate the mode of action of this compound-based inhibitors?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., adenosine kinase). X-ray crystallography of inhibitor-enzyme complexes (resolution ≤2.0 Å) reveals critical interactions (e.g., hydrogen bonds with Asp300). In vivo pharmacodynamic studies (e.g., microdialysis) correlate target engagement with efficacy .

Q. What advanced techniques assess the environmental and metabolic stability of this compound derivatives?

  • Methodological Answer : Environmental persistence is evaluated via OECD 301F biodegradation tests. Metabolic stability uses liver microsome assays (human/rat) with LC-MS/MS to quantify parent compound depletion. Toxicity screening includes Ames tests for mutagenicity and zebrafish embryotoxicity models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.